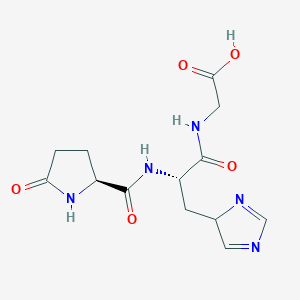

Pyroglutamyl-histidyl-glycine

Descripción

Historical Context of Discovery and Isolation of Endogenous Growth Inhibitors

The concept of endogenous substances that regulate cell proliferation, often referred to as chalones, has been a subject of investigation for decades. These molecules are thought to act as negative feedback signals, maintaining tissue homeostasis by controlling cell division. The search for such tissue-specific inhibitors led to the isolation and characterization of various peptides from different tissues.

It was within this scientific framework that Pyroglutamyl-histidyl-glycine (pEHG) was first identified. In 1987, it was isolated from mouse intestinal extracts as a mitosis-inhibiting peptide. iiarjournals.org Early research into endogenous growth inhibitors also explored other peptides with similar regulatory functions in different tissues, laying the groundwork for understanding the complex network of signaling molecules that control cell growth and differentiation. tandfonline.com

Classification as an Endogenous Oligopeptide and its Tissue Specificity

pEHG is classified as an endogenous oligopeptide, specifically a tripeptide, composed of the amino acids pyroglutamic acid, histidine, and glycine (B1666218). wikipedia.orghmdb.ca A key characteristic of pEHG is its high degree of tissue specificity. iiarjournals.orgiiarjournals.org Research has demonstrated that pEHG selectively inhibits the proliferation of colon epithelial cells. wikipedia.orgnih.gov

Studies have shown that while pEHG significantly reduces the rate of cell renewal in the colon and has some effect on the epidermis, it does not inhibit mitosis in other tissues such as the forestomach or the ileal epithelium. iiarjournals.orgnih.gov This tissue-specific action suggests a targeted regulatory role in the colon. The inhibitory effect is observed in both normal and cancerous colon cell lines. iiarjournals.orgiiarjournals.org

Structural and Functional Analogies with Other Pyroglutamyl-Containing Peptides (e.g., Thyrotropin-Releasing Hormone)

pEHG belongs to a broader family of peptides that contain a pyroglutamyl residue at their N-terminus. This structural feature is common to several biologically active peptides, including the well-known Thyrotropin-Releasing Hormone (TRH), which has the sequence pyroGlu-His-Pro-NH2. iiarjournals.org The pyroglutamyl residue is formed by the cyclization of an N-terminal glutamine or glutamic acid and is thought to enhance the stability of the peptide against degradation. sciopen.comresearchgate.net

Functionally, many pyroglutamyl-containing peptides, including pEHG and TRH, are believed to exert their effects through G protein-coupled receptors (GPCRs). iiarjournals.orgnih.gov It is proposed that pEHG, similar to TRH, acts as a signaling molecule that binds to a specific receptor on the surface of target cells. This interaction initiates an intracellular signaling cascade. For pEHG, this cascade involves the stimulation of the second messenger cyclic AMP (cAMP). iiarjournals.orgnih.gov An increase in intracellular cAMP levels in colonic epithelial cells is thought to be the mechanism behind its mitosis-inhibiting effect. iiarjournals.orgnih.gov

However, a key difference in the signaling pathway between pEHG and TRH has been observed. While TRH can activate calcium release in its target cells, studies on pEHG have shown that it does not cause a similar increase in intracellular calcium concentration in non-tumorigenic colonic epithelial cells. iiarjournals.orgnih.gov

Research Findings on pEHG

| Feature | Description | Reference |

| Chemical Formula | C13H17N5O5 | wikipedia.org |

| Classification | Endogenous tripeptide | wikipedia.org |

| Primary Function | Tissue-specific antimitotic | wikipedia.org |

| Target Tissue | Colon epithelial cells | wikipedia.orgnih.gov |

| Mechanism of Action | Proposed to be via a G protein-coupled receptor (GPCR) | iiarjournals.orgnih.gov |

| Second Messenger | Increases intracellular cAMP | iiarjournals.orgnih.gov |

| Effect on Intracellular Calcium | No significant effect | iiarjournals.orgnih.gov |

Comparison of pEHG with Structurally Related Peptides

| Peptide | Amino Acid Sequence | Primary Function | Tissue/Cell Specificity |

| This compound (pEHG) | pGlu-His-Gly | Inhibition of mitosis | Colon epithelium, epidermis |

| Thyrotropin-Releasing Hormone (TRH) | pGlu-His-Pro-NH2 | Stimulation of TSH and prolactin release | Anterior pituitary |

| Epidermal Mitosis Inhibitory Pentapeptide | Not specified | Inhibition of mitosis | Epidermis |

| Dipeptide pGlu-GlyOH | pGlu-Gly | Not specified | No mitotic inhibition in colon |

This table presents a simplified comparison based on available research. The specific functions and specificities of these peptides are subject to ongoing investigation. nih.gov

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

69275-10-1 |

|---|---|

Fórmula molecular |

C13H17N5O5 |

Peso molecular |

323.30 g/mol |

Nombre IUPAC |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t8-,9-/m0/s1 |

Clave InChI |

GVCTYSKUHKXJDZ-IUCAKERBSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O |

SMILES isomérico |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |

SMILES canónico |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |

Secuencia |

XXG |

Sinónimos |

anorexigenic peptide colon mitosis inhibitor pGlu-His-Gly pGlu-His-Gly-OH Pyr-His-Gly pyro-Glu-His-Gly-OH pyroGlu-His-GlyOH pyroglutamyl-histidyl-glycine Ro 14-61332 |

Origen del producto |

United States |

Physiological Roles and Biological Activities of Pehg

Role as a Potent Tissue-Specific Antimitotic Agent

Pyroglutamyl-histidyl-glycine is recognized as a potent, tissue-specific antimitotic agent that selectively inhibits the proliferation of colon epithelial cells. wikipedia.org This tripeptide is part of a group of endogenous N-substituted oligopeptides that are considered important in the tissue-specific negative feedback regulation of cell proliferation. iiarjournals.org Its isolation from mouse intestinal extracts underscored its role as a colon mitosis inhibitor. iiarjournals.org The high degree of tissue preference exhibited by pEHG suggests a specialized function in maintaining the cellular homeostasis of the colonic epithelium. iiarjournals.orgiiarjournals.org

Regulation of Cellular Proliferation in Epithelial Tissues

The primary biological activity of pEHG is centered on its regulation of cellular proliferation within epithelial tissues, particularly in the colon. It exerts its inhibitory effects on both normal and cancerous colon cells through mechanisms that involve the cell cycle and the expression of specific genes.

Inhibition of DNA Synthesis and Cell Growth in Non-Tumorigenic Colonic Epithelial Cells

In non-tumorigenic colonic epithelial cell lines, such as YAMC and IMCE, pEHG has been shown to inhibit DNA synthesis. iiarjournals.org The maximal inhibitory effect on 3H-thymidine incorporation into DNA was observed at concentrations of 10⁻⁹ M and 10⁻⁸ M. iiarjournals.org Interestingly, at higher concentrations (10⁻⁴ M), pEHG appeared to stimulate DNA synthesis. nih.gov Further investigation into its mechanism of action revealed that pEHG blocks the cell cycle at the G2/M transition after eight hours of treatment. iiarjournals.orgnih.gov However, it does not induce apoptosis or necrosis at any tested concentration, indicating that its growth-inhibiting effect is not due to cell death. iiarjournals.orgnih.gov

| Cell Line | Effective Inhibitory Concentration | Effect on Cell Cycle |

| YAMC (non-tumorigenic colonic epithelial) | 10⁻⁹ M - 10⁻⁸ M | Blocks at G2/M transition |

| IMCE (non-tumorigenic colonic epithelial) | 10⁻⁹ M - 10⁻⁸ M | Blocks at G2/M transition |

Suppression of Proliferation in Human Colorectal Carcinoma Cells (e.g., HT-29)

This compound also demonstrates a suppressive effect on the proliferation of human colorectal carcinoma cells, specifically the HT-29 cell line. iiarjournals.orgiiarjournals.org The growth inhibition in these cancer cells is also attributed to a blockage or delay in the cell cycle at the G2/M transition. iiarjournals.org In HT-29 cells, pEHG has been found to increase the expression of immediate-early genes such as c-fos, fosB, and egr-1, which are involved in the regulation of cell proliferation and differentiation. iiarjournals.orgnih.gov The upregulation of these genes is a key aspect of the mechanism through which pEHG exerts its antimitotic effects in this cancer cell line. nih.gov

| Cell Line | Effect of pEHG | Key Gene Upregulation |

| HT-29 (human colorectal carcinoma) | Inhibition of proliferation, blockage at G2/M | c-fos, fosB, egr-1 |

Hypothesis of Negative Feedback Regulation (Chalone Concept)

The characteristics of pEHG align with the chalone concept, which posits the existence of endogenous, tissue-specific inhibitors of mitosis that act via a negative feedback mechanism to control cell proliferation. iiarjournals.orgiiarjournals.org As a colon-specific mitosis inhibitor, pEHG is believed to be a key player in this local regulatory system. nih.govresearchgate.net This peptide is part of a broader group of N-substituted growth-inhibiting oligopeptides that are thought to be crucial for maintaining tissue homeostasis through this negative feedback loop. iiarjournals.orgiiarjournals.org The tissue-specific nature of pEHG's inhibitory action is a cornerstone of this hypothesis. iiarjournals.org

Mechanistic Insights into Pehg S Cellular Actions

Investigation of Receptor Interactions: Evidence for G Protein-Coupled Receptor (GPCR) Involvement

Evidence suggests that the cellular actions of pEHG are mediated through a G protein-coupled receptor (GPCR). nih.goviiarjournals.org GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response. wikipedia.orgkhanacademy.orgcreative-diagnostics.com The hypothesis for pEHG's interaction with a GPCR is supported by the mechanism of action of many other pyroglutamyl-containing peptides. iiarjournals.org

For instance, the structurally similar peptide, thyrotropin-releasing hormone (TRH), binds to a specific GPCR, the TRH receptor. iiarjournals.org Other endogenous peptides with a pyroglutamyl structure, such as gonadotropin-releasing hormone, neurotensin, and orexin (B13118510) A, also exert their physiological effects by activating GPCR pathways. iiarjournals.org This pattern among related peptides strongly implies that pEHG likely follows a similar mechanism, binding to a yet-to-be-identified GPCR on the surface of target cells to initiate its intracellular effects. nih.goviiarjournals.org

Modulation of Intracellular Signaling Pathways

Upon binding to a receptor, pEHG influences key intracellular signaling pathways that govern cell behavior. Specifically, its effects on the second messengers cyclic AMP (cAMP) and intracellular calcium (Ca2+) have been investigated to decode the downstream events following receptor activation.

Studies have shown that pEHG directly modulates intracellular levels of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. nih.gov In non-tumorigenic colonic epithelial cells (YAMC cell line), treatment with 1 nM pEHG resulted in an increase in the intracellular concentration of cAMP within 5-10 minutes. nih.goviiarjournals.org This response indicates that the pEHG-activated receptor is likely coupled to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. iiarjournals.orgcusabio.com Notably, this effect demonstrated cell-type specificity, as pEHG did not alter cAMP levels in human hepatoma (HepG2) cells, corroborating the tissue-specific nature of pEHG's activity. nih.goviiarjournals.org

| Cell Line | Cell Type | Treatment | Observation | Source |

|---|---|---|---|---|

| YAMC | Non-tumorigenic mouse colonic epithelial cells | 1 nM pEHG | Increased intracellular cAMP concentration after 5-10 minutes. | nih.goviiarjournals.org |

| HepG2 | Human hepatoma (liver carcinoma) cells | pEHG | No effect on cAMP concentration. | nih.goviiarjournals.org |

In contrast to its effect on cAMP, pEHG does not appear to influence intracellular calcium (Ca2+) dynamics in non-tumorigenic colon cells. nih.goviiarjournals.org Experiments using Fura-2/AM-loaded YAMC cells, a method to visualize intracellular calcium levels, showed no change in cytosolic Ca2+ concentration upon exposure to pEHG. nih.goviiarjournals.org This finding is significant as it helps to narrow down the specific G protein pathway involved. Many GPCRs couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular Ca2+. wikipedia.org The lack of a calcium response suggests that the GPCR activated by pEHG in these cells does not couple to the Gq pathway, distinguishing its signaling mechanism from other peptides like TRH, which can activate Ca2+ release. iiarjournals.org

| Cell Line | Cell Type | Method | Observation | Source |

|---|---|---|---|---|

| YAMC | Non-tumorigenic mouse colonic epithelial cells | Fura-2/AM fluorescence microscopy | No effect on cytosolic Ca2+ concentration. | nih.goviiarjournals.org |

Differential Gene Expression in Normal and Transformed Cells

A key aspect of pEHG's mechanism is its ability to induce different gene expression profiles in normal versus cancerous colon cells. This differential regulation highlights its potential role in controlling cell fate in a context-dependent manner.

In human colon carcinoma cells (HT-29), pEHG was found to increase the gene expression of several immediate-early genes. iiarjournals.org These include the proliferation-related genes c-fos and egr-1 (early growth response protein 1), as well as the differentiation-related gene fosB. iiarjournals.org Immediate-early genes are rapidly and transiently activated in response to cellular stimuli and often encode transcription factors that regulate the expression of other genes involved in cell growth, differentiation, and apoptosis. nih.gov The upregulation of these specific genes in carcinoma cells suggests that pEHG may trigger signaling cascades that attempt to alter the cancerous cell's proliferation and differentiation programs. iiarjournals.org

Conversely, pEHG has no effect on the expression of these same genes in non-tumorigenic colonic epithelial cells. nih.goviiarjournals.org Studies on both YAMC and IMCE cell lines (non-tumorigenic mouse colon cells) showed that pEHG did not alter the expression levels of c-fos, egr-1, or fosB. nih.goviiarjournals.org This stark difference in cellular response between normal and transformed cells is a critical finding. It suggests that the intracellular signaling network downstream of the pEHG receptor is fundamentally different in cancer cells, leading to a distinct pattern of gene regulation. The precise reasons for this differential response remain an area for further investigation. iiarjournals.org

| Cell Line | Cell Type | Genes Studied | Observed Effect of pEHG | Source |

|---|---|---|---|---|

| HT-29 | Human colon carcinoma (Tumorigenic) | c-fos, egr-1, fosB | Increased gene expression. | iiarjournals.org |

| YAMC | Mouse colonic epithelial (Non-Tumorigenic) | c-fos, egr-1, fosB | No effect on gene expression. | nih.goviiarjournals.org |

| IMCE | Mouse colonic epithelial (Non-Tumorigenic) | c-fos, egr-1, fosB | No effect on gene expression. | nih.goviiarjournals.org |

Impact on Cell Cycle Progression

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, is a critical control point that prevents cells from entering mitosis with damaged DNA. nih.govqiagen.comwikipedia.org

Research into the effects of pEHG on non-tumorigenic colonic epithelial cells has revealed its capacity to influence cell cycle dynamics. Specifically, studies have demonstrated that pEHG blocks the flow of cells through the cell cycle at the G2/M transition. nih.gov This arrest was observed after treating cell lines such as YAMC (from colon mucosa of Immorto mice) and IMCE (from an Immorto-Min mouse hybrid) with the peptide for 8 hours. nih.gov The G2/M checkpoint is a critical regulatory node that ensures genomic stability before a cell commits to division. nih.govwikipedia.org The ability of pEHG to halt progression at this stage suggests an interaction with the molecular machinery governing mitotic entry, which typically involves cyclin-dependent kinases (CDKs). nih.gov

A notable characteristic of pEHG's activity is its dose-dependent biphasic effect on DNA synthesis. In studies utilizing non-tumorigenic colonic epithelial cell lines, pEHG demonstrated an inhibitory effect on DNA synthesis at lower concentrations, with a maximal inhibitory effect observed at concentrations between 10⁻⁸ and 10⁻⁹ M. nih.gov Conversely, at a significantly higher concentration of 10⁻⁴ M, pEHG was found to stimulate DNA synthesis. nih.gov This biphasic response, where the compound has opposite effects at different concentrations, suggests a complex interaction with cellular signaling pathways that regulate proliferation.

Interactive Table: Dose-Dependent Effects of pEHG on DNA Synthesis

| Concentration of pEHG | Observed Effect on DNA Synthesis in Non-Tumorigenic Colonic Epithelial Cells |

| 10⁻⁹ M to 10⁻⁸ M | Maximal Inhibition |

| 10⁻⁴ M | Stimulation |

Evaluation of Programmed Cell Death Pathways (Apoptosis and Necrosis)

Programmed cell death, primarily occurring through apoptosis and necrosis, is a crucial process for tissue homeostasis and the elimination of damaged or unwanted cells. Apoptosis is a highly regulated and orderly process of cellular suicide, while necrosis is typically characterized as a more passive and inflammatory form of cell death resulting from acute injury. ptglab.commdpi.com

To determine whether the growth-inhibitory effects of pEHG were linked to the induction of cell death, its impact on both apoptosis and necrosis was evaluated. Using fluorescence microscopy on non-tumorigenic colonic cell lines, researchers found that pEHG had no effect on either apoptosis or necrosis across a range of concentrations. nih.gov This finding indicates that the observed inhibition of cell proliferation and the arrest at the G2/M checkpoint are not consequences of pEHG inducing programmed cell death. Instead, pEHG's mechanism of action appears to be cytostatic rather than cytotoxic, focusing on halting cell cycle progression rather than eliminating cells.

Table: Summary of pEHG's Effect on Programmed Cell Death

| Cell Death Pathway | Effect of pEHG |

| Apoptosis | No effect observed at any concentration. nih.gov |

| Necrosis | No effect observed at any concentration. nih.gov |

Advanced Research Methodologies and Experimental Models in Pehg Studies

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are fundamental in dissecting the molecular mechanisms through which pEHG exerts its effects. The use of specific cell lines allows for controlled experiments to observe the direct impact of the peptide on cellular processes.

To understand the effects of pEHG on normal colon epithelial cells, researchers have utilized non-tumorigenic cell lines such as the Young Adult Mouse Colon (YAMC) and Immorto-Min Colonic Epithelium (IMCE) cells. oup.com YAMC cells are derived from the colon mucosa of Immorto mice, while IMCE cells are from an Immorto-Min mouse hybrid. iiarjournals.orgnih.gov

Studies have shown that pEHG can inhibit DNA synthesis in both YAMC and IMCE cell lines. iiarjournals.orgresearchgate.net The maximal inhibitory effect was observed at concentrations of 10⁻⁹ M and 10⁻⁸ M. iiarjournals.org Interestingly, at a higher concentration of 10⁻⁴ M, pEHG demonstrated a stimulatory effect on DNA synthesis in IMCE cells. iiarjournals.orgnih.gov Further investigation into the cell cycle revealed that pEHG treatment of YAMC cells led to a block in the G2/M phase after 8 hours, without inducing apoptosis or necrosis at any tested concentration. iiarjournals.orgnih.gov

Mechanistically, it has been proposed that pEHG's effects are mediated through a G protein-coupled receptor. nih.goviiarjournals.org In YAMC cells, 1 nM of pEHG was found to increase the intracellular concentration of cyclic AMP (cAMP) within 5-10 minutes. nih.goviiarjournals.org However, it did not affect cytosolic Ca²⁺ levels or the expression of proliferation and differentiation-related genes such as c-fos, egr-1, or fosB in either YAMC or IMCE cells. nih.goviiarjournals.org

Interactive Data Table: Effect of pEHG on Non-Tumorigenic Colon Epithelial Cells

| Cell Line | pEHG Concentration | Effect on DNA Synthesis | Effect on Cell Cycle | Effect on cAMP | Effect on Gene Expression (c-fos, egr-1, fosB) |

| YAMC | 10⁻⁹ M - 10⁻⁸ M | Inhibition iiarjournals.org | G2/M block iiarjournals.org | Increased nih.goviiarjournals.org | No effect nih.goviiarjournals.org |

| IMCE | 10⁻⁹ M - 10⁻⁸ M | Inhibition iiarjournals.org | Not specified | Not specified | No effect nih.goviiarjournals.org |

| YAMC | 10⁻⁴ M | Slight, non-significant increase iiarjournals.org | Not specified | Not specified | Not specified |

| IMCE | 10⁻⁴ M | Stimulation iiarjournals.orgnih.gov | Not specified | Not specified | Not specified |

The human colon carcinoma cell line HT-29 has been instrumental in evaluating the anti-proliferative effects of pEHG on cancerous cells. iiarjournals.org Research has demonstrated that pEHG inhibits the growth of HT-29 cells both in vitro and in vivo. iiarjournals.orgiiarjournals.org In contrast to its effect on non-tumorigenic cells, pEHG has been shown to increase the expression of the proliferation-inhibiting genes c-fos and early growth response protein-1 (egr-1), as well as the differentiation-inducing gene fosB in HT-29 cells. iiarjournals.orgiiarjournals.org This suggests a different molecular response to pEHG in cancer cells compared to their normal counterparts. iiarjournals.org The inhibitory effect of pEHG on proliferation tends to be more pronounced in HT-29 cells than in the non-tumorigenic YAMC and IMCE cells. iiarjournals.org

To assess the tissue-specificity of pEHG's action, comparative studies have been conducted using cell lines from different origins, such as the human hepatoma cell line HepG2. nih.goviiarjournals.org These studies have revealed that while pEHG increases cAMP concentration in the YAMC colon cell line, it has no such effect on HepG2 cells. nih.goviiarjournals.org This finding supports the hypothesis that pEHG's regulatory role in cell proliferation is relatively specific to the colon. iiarjournals.org This tissue preference is consistent with earlier findings showing no effect of pEHG on the proliferation of forestomach, ileal epithelium, spleen lymphocytes, or pituitary cells. iiarjournals.org

In Vivo Preclinical Models for Efficacy and Physiological Relevance

In vivo models are crucial for validating the physiological relevance and therapeutic efficacy of pEHG in a whole-organism context.

Early studies on pEHG, isolated from mouse intestinal extracts, demonstrated its ability to inhibit the proliferation of normal mouse colon crypt epithelium. iiarjournals.org These initial in vivo findings in murine models laid the groundwork for further investigation into its role as an endogenous regulator of colon cell mitosis.

The anti-tumor potential of pEHG has been evaluated using xenograft models, where human colon carcinoma cells, such as HT-29, are transplanted into immunodeficient mice. iiarjournals.org These studies have confirmed the in vitro findings, showing that pEHG can inhibit the growth of human colon carcinoma in a living system. iiarjournals.orgiiarjournals.org This demonstrates the potential of pEHG as a therapeutic agent for colon cancer.

Molecular and Cell Biological Techniques

The investigation of Pyroglutamyl-histidyl-glycine (pEHG) at the cellular and molecular level has been advanced through a variety of sophisticated research methodologies. These techniques have been instrumental in elucidating the mechanisms by which this tripeptide influences cellular processes.

Quantitative Assessment of Second Messenger Concentrations (e.g., Protein Binding Assays for cAMP)

To understand the signaling pathways initiated by pEHG, researchers have focused on the role of second messengers, which are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. One critical second messenger is cyclic adenosine (B11128) monophosphate (cAMP).

Studies have utilized protein binding assays to quantitatively measure changes in intracellular cAMP concentrations following exposure to pEHG. In one key study, non-tumorigenic colonic epithelial cells (YAMC) and human hepatoma (HepG2) cells were treated with pEHG. nih.gov The results demonstrated that a 1 nM concentration of pEHG led to an increase in the intracellular concentration of cAMP in YAMC cells within 5-10 minutes. nih.govnih.gov In contrast, no such effect was observed in the HepG2 cells, suggesting a cell-type-specific response. nih.govnih.gov This finding supports the hypothesis that pEHG may exert its effects through a G protein-coupled receptor (GPCR), as many such receptors are known to influence cAMP levels. nih.govnih.gov

Table 1: Effect of pEHG on Intracellular cAMP Concentration

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| YAMC (non-tumorigenic colonic epithelial) | 1 nM pEHG | Increased intracellular cAMP | nih.gov, nih.gov |

| HepG2 (human hepatoma) | 1 nM pEHG | No effect on intracellular cAMP | nih.gov, nih.gov |

Gene Expression Profiling (e.g., Real-Time PCR, Northern Blot, cDNA Microarrays)

Investigating how pEHG affects gene expression is crucial to understanding its regulatory role in cellular function. Various techniques are employed to profile the expression of specific genes.

Real-Time Polymerase Chain Reaction (PCR)

Real-time PCR has been used to quantify the messenger RNA (mRNA) levels of specific genes in response to pEHG. In a study involving non-tumorigenic colonic epithelial cell lines (YAMC and IMCE), real-time PCR was used to measure the expression of proliferation and differentiation regulatory genes such as c-fos, egr-1, and fosB. nih.govnih.gov The results of this study indicated that pEHG did not have an effect on the expression of these particular genes in these non-tumorigenic cell lines. nih.govnih.gov This is in contrast to previous findings in the human colon carcinoma cell line HT-29, where pEHG was shown to increase the gene expression of c-fos and egr-1, and the differentiation-related gene fosB. springernature.com

Northern Blot

Northern blotting is a technique used to detect specific RNA molecules in a sample. It allows researchers to determine the size and abundance of a particular RNA transcript. While a powerful tool for gene expression analysis, specific studies utilizing Northern blotting to investigate the effects of this compound have not been prominently documented in the reviewed literature.

cDNA Microarrays

cDNA microarrays enable the simultaneous analysis of the expression levels of thousands of genes. This high-throughput technique provides a global view of the changes in gene expression in a cell or tissue in response to a specific treatment. To date, specific research employing cDNA microarrays to profile the comprehensive gene expression changes induced by this compound has not been detailed in the available scientific literature.

Flow Cytometry for Cell Cycle Distribution Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of pEHG research, it has been employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

In a study on non-tumorigenic colonic epithelial cell lines, YAMC and IMCE, flow cytometry was used to analyze the cell cycle distribution after treatment with pEHG. The findings revealed that pEHG blocked the flow of cells through the cell cycle at the G2/M transition after 8 hours of treatment. springernature.com This indicates that pEHG can inhibit cell proliferation by arresting cells in this specific phase of the cell cycle.

Radioactive Tracer Assays for DNA Synthesis (e.g., 3H-Thymidine Incorporation)

To directly measure the rate of DNA synthesis, and thus cell proliferation, radioactive tracer assays are often employed. The incorporation of tritiated thymidine (B127349) (3H-thymidine), a radioactive nucleoside, into newly synthesized DNA is a classic method for this purpose.

The effect of pEHG on DNA synthesis was investigated using a 3H-thymidine incorporation assay in YAMC and IMCE cells. springernature.com The results showed a dose-dependent effect. pEHG inhibited DNA synthesis with a maximal effect observed at concentrations of 10⁻⁸ to 10⁻⁹ M. springernature.com Interestingly, at a much higher concentration of 10⁻⁴ M, pEHG was found to stimulate DNA synthesis. springernature.com

Table 2: Effect of pEHG on DNA Synthesis

| Concentration of pEHG | Effect on DNA Synthesis | Reference |

|---|---|---|

| 10⁻⁸–10⁻⁹ M | Inhibition (maximal effect) | springernature.com |

| 10⁻⁴ M | Stimulation | springernature.com |

Fluorescence Microscopy for Cell Viability and Death Assays (e.g., Apoptosis, Necrosis)

Fluorescence microscopy is a vital tool for visualizing cellular structures and processes, including cell viability and the mechanisms of cell death, such as apoptosis (programmed cell death) and necrosis (cell death due to injury).

The impact of pEHG on cell death was assessed in YAMC and IMCE cells using fluorescence microscopy to detect apoptosis and necrosis. springernature.com The study found that pEHG had no effect on either apoptosis or necrosis at any of the concentrations tested. springernature.com This suggests that the inhibitory effect of pEHG on cell proliferation is not due to the induction of cell death but rather through its influence on the cell cycle. springernature.com

Biochemical Processing and Enzymatic Context of Pyroglutamyl Peptides

N-Terminal Pyroglutamic Acid Formation by Glutaminyl Cyclases

The defining feature of pEHG and related peptides is the N-terminal pyroglutamic acid (pGlu) residue. This structure is not a primary product of ribosomal synthesis but is formed through a critical post-translational modification. This modification involves the cyclization of an N-terminal glutamine (Gln) or, less commonly, a glutamic acid (Glu) residue. creative-biolabs.comnih.gov

This conversion, once thought to be a spontaneous process, is significantly catalyzed by a specific family of enzymes known as glutaminyl cyclases (QCs). pnas.orgportlandpress.com QCs (EC 2.3.2.5) are acyltransferases that facilitate the intramolecular cyclization of N-terminal Gln, resulting in the formation of the pGlu ring and the release of an ammonia (B1221849) molecule. pnas.org This enzymatic action is a key maturation step for numerous bioactive peptides and proteins, including hormones, neuropeptides, and chemokines. pnas.orgportlandpress.com

The formation of the pGlu residue serves two primary functions:

Conformational Stability : It is often required for the peptide to adopt the correct three-dimensional structure necessary for binding to its specific receptor. pnas.org

Protection from Degradation : The pGlu N-terminus renders the peptide resistant to degradation by most aminopeptidases, which typically require a free N-terminal amino group to function. This significantly increases the peptide's stability and biological half-life. pnas.orgebi.ac.uk

Two main forms of QC have been identified in mammals: the secreted QC (encoded by the QPCT gene) and its Golgi-localized isoenzyme, isoQC (encoded by the QPCTL gene). portlandpress.comresearchgate.net The presence of these enzymes in the secretory pathway ensures that this modification occurs as peptides are processed for release. pnas.org

| Process | Description | Key Enzyme | Precursor Residue(s) | Significance | References |

|---|---|---|---|---|---|

| N-Terminal Cyclization | An intramolecular reaction converting an N-terminal glutamine or glutamate (B1630785) into a 5-oxoproline (pyroglutamate) ring. | Glutaminyl Cyclase (QC) and isoQC | Glutamine (Gln), Glutamic Acid (Glu) | Confers proteolytic stability and is often essential for biological activity. | creative-biolabs.compnas.orgportlandpress.com |

Degradation Pathways and the Role of Pyroglutamyl Peptidases

Given their resistance to standard aminopeptidases, pyroglutamyl peptides like pEHG require specialized enzymes for their degradation. These enzymes are known as pyroglutamyl peptidases (or aminopeptidases) and are responsible for hydrolyzing the peptide bond C-terminal to the pGlu residue, effectively "opening" the peptide for further breakdown. nih.gov Two major types have been characterized in mammals.

Pyroglutamyl Peptidase I (PGP-I)

PGP-I (EC 3.4.19.3) is a cytosolic cysteine protease found ubiquitously in various tissues. ebi.ac.uknih.govwikipedia.org It exhibits broad substrate specificity, capable of cleaving the N-terminal pGlu from a wide range of peptides. ebi.ac.uknih.gov Its primary role is thought to be in the intracellular catabolism of pGlu-containing peptides, participating in protein and peptide turnover. nih.gov However, PGP-I is generally unable to cleave the pGlu-Pro bond, a characteristic feature of Thyrotropin-Releasing Hormone (TRH). nih.gov

Pyroglutamyl Peptidase II (PGP-II) / TRH-Degrading Ectoenzyme (TRH-DE)

PGP-II (EC 3.4.19.6), also known as TRH-degrading ectoenzyme (TRH-DE), is a membrane-bound metallopeptidase with a much narrower and more specific substrate profile than PGP-I. nih.govnih.govwikipedia.org Its primary and best-characterized substrate is Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). frontiersin.orgnih.gov TRH-DE is an extracellular peptidase that specifically hydrolyzes the pGlu-His bond, thereby inactivating TRH in the extracellular space, particularly in the central nervous system and the anterior pituitary. wikipedia.orgnih.gov A soluble form, sometimes called thyroliberinase, is found in serum and possesses similar biochemical properties. nih.govnih.gov Given the structural similarity between TRH and pEHG (pGlu-His-Gly), TRH-DE is a key candidate enzyme for regulating the extracellular concentration and activity of pEHG.

| Enzyme | EC Number | Cellular Location | Enzyme Class | Substrate Specificity | Primary Role | References |

|---|---|---|---|---|---|---|

| Pyroglutamyl Peptidase I (PGP-I) | 3.4.19.3 | Cytosol | Cysteine Protease | Broad (cleaves pGlu from many peptides, but not pGlu-Pro) | Intracellular catabolism of pGlu peptides | ebi.ac.uknih.govnih.gov |

| Pyroglutamyl Peptidase II (TRH-DE) | 3.4.19.6 | Cell Membrane (extracellular), Serum | Metallopeptidase | Narrow (highly specific for TRH and closely related peptides) | Extracellular inactivation of TRH | nih.govnih.govwikipedia.orgnih.gov |

Relationship to Other Endogenous Peptides and Their Metabolic Fates

Pyroglutamyl-histidyl-glycine is part of a large family of endogenous peptides that share the N-terminal pGlu modification. The metabolic fate of these peptides is largely dictated by this structural feature.

Thyrotropin-Releasing Hormone (TRH): As the most studied pGlu peptide, TRH (pGlu-His-Pro-NH2) serves as a paradigm for the metabolism of related compounds. nih.govfrontiersin.org Its activity is terminated by TRH-DE in the extracellular environment. nih.gov

Gonadotropin-Releasing Hormone (GnRH): Another critical hypothalamic hormone, GnRH, also features an N-terminal pGlu, which is essential for its function and contributes to its stability. portlandpress.com

Other Peptides: The pGlu modification is also found on various other peptides, including neurotensin, bombesin, and certain chemokines. portlandpress.comebi.ac.uk

Studies on the metabolic fate of orally administered short-chain pyroglutamyl peptides show that they are resistant to digestion by many common endo- and exopeptidases. isnff-jfb.comisnff-jfb.com Research indicates that these peptides can be absorbed in the small intestine, particularly the ileum. kyoto-u.ac.jp However, their transport into the portal blood circulation appears limited. isnff-jfb.comsciopen.comresearchgate.net This suggests that while resistant to luminal and brush-border peptidases, pyroglutamyl peptides may be metabolized within the enterocytes of the intestinal lining or returned to the lumen, limiting their systemic bioavailability after oral intake. isnff-jfb.comisnff-jfb.com

Structure Activity Relationship Sar Studies and Analog Development for Pehg

Identification of Key Amino Acid Residues for Biological Potency

The biological potency of Pyroglutamyl-histidyl-glycine and its parent compound, TRH, is highly dependent on the integrity and nature of its constituent amino acid residues. SAR studies have pinpointed which parts of the molecule are essential for its activity and which can be modified to alter its effects.

The three primary residues—Pyroglutamyl (pGlu) at the N-terminus, the central Histidyl (His), and the C-terminal residue (Glycine in pEHG, Proline in TRH)—each play a distinct role in receptor binding and activation. Studies on TRH analogs have shown that the C-terminal amino acid may be critical for certain beneficial effects. While substitutions at the pyroglutamyl or histidyl positions can result in effective analogs, the C-terminus appears to be less tolerant of significant changes for some activities.

For the TRH receptor, nearly all substitutions within the tripeptide structure, with the notable exception of replacing Histidine with 1-methyl-His, lead to analogs with reduced binding affinities. This underscores the specific and crucial role of the Histidyl residue's imidazole ring in receptor interaction. Molecular modeling studies have further elucidated these interactions, suggesting that TRH forms hydrogen bonds with specific residues in the receptor's binding pocket, such as Tyr192 and Asn289. The strength of these bonds is a key determinant of binding affinity.

The pyroglutamyl residue at the N-terminus is also important. While some modifications are tolerated, this cyclic glutamic acid derivative contributes to the peptide's conformational stability, which is necessary for proper orientation within the receptor binding site.

Design and Synthesis of pEHG Analogues with Modified Activity Profiles

Building on the understanding of key amino acid residues, scientists have designed and synthesized a wide array of pEHG and TRH analogs to enhance stability, potency, and receptor selectivity. These efforts aim to create molecules with improved therapeutic potential.

One strategy involves modifying the N- and C-termini. For instance, the TRH analog CG3703, which has a modified amino-terminus, showed significant improvement in motor recovery in rat spinal cord injury models. In contrast, RX77368, an analog with a modified carboxy-terminus, was ineffective, further highlighting the importance of the C-terminal region for this specific activity.

Another approach is the creation of conformationally restricted analogs. Because flexible molecules like TRH can adopt many shapes in solution, researchers have synthesized analogs where parts of the molecule are locked into a specific shape using a lactam ring. This helps to identify the precise conformation required for biological activity. Comparing the activity of these rigid analogs with flexible ones provides strong evidence for the "biologically active conformation" and supports models of the peptide-receptor complex.

Interestingly, some modifications have led to the development of "super-agonists"—analogs that are more efficacious at activating the receptor than the natural hormone itself, even if they have a lower binding affinity. An example is taltirelin, which exhibits lower signaling potency but higher intrinsic efficacy compared to TRH. This paradoxical relationship, where lower affinity correlates with higher activation, suggests complex mechanisms of receptor activation that are not solely dependent on binding strength.

The table below summarizes several TRH analogs and their key modifications.

| Analog Name | Modification | Key Finding |

| CG3703 | Modified amino-terminus (pGlu) | Improved motor recovery in spinal cord injury models |

| RX77368 | Modified carboxy-terminus (Pro) | Ineffective in spinal cord injury models, highlighting C-terminus importance |

| [1-methyl-His]-TRH | Methylation of the Histidyl residue | Exception to the rule that substitutions reduce affinity |

| Taltirelin | Modified pGlu and Pro residues | Acts as a "super-agonist" with higher efficacy than TRH |

| Conformationally Restricted Analogs | Lactam ring introduced to limit rotation | Helped identify the biologically active conformation of TRH |

Computational and Molecular Modeling Approaches for Receptor Binding Prediction

Computational and molecular modeling have become indispensable tools in the study of pEHG and its analogs. These methods allow researchers to visualize and predict how these small molecules interact with their G protein-coupled receptors (GPCRs) at an atomic level.

By simulating the docking of a ligand (like pEHG or an analog) into a model of its receptor, scientists can predict the binding affinity and the specific orientation of the ligand within the binding pocket. These simulations can identify the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, computer simulations predicted that the conformation of a more active, restricted TRH analog was different from that of TRH in solution but perfectly matched the conformation predicted in a model of the TRH/receptor complex.

These models are also crucial for understanding the functional differences between various analogs. Simulations have shown that TRH and the super-agonist taltirelin interact differently with residues in the human TRH-R binding pocket. According to one study, the hydrogen bonds linking TRH to receptor residues Tyr192 and Asn289 are stronger, and the binding pocket is narrower, compared to the interaction with taltirelin. These subtle structural differences in binding are believed to be responsible for the different signaling outcomes observed between the two molecules.

Based on experimental data combined with structural information from computer simulations, researchers can formulate detailed working hypotheses about the molecular events that underlie receptor binding and activation. This predictive power accelerates the rational design of new, more potent, and selective modulators of receptor activity, moving beyond traditional trial-and-error synthesis.

Translational Research and Future Therapeutic Avenues for Pehg

Potential Application as an Antineoplastic Agent in Colon Carcinoma

The primary focus of therapeutic research on pEHG has been its role as a mitosis inhibitor in the colon. nih.govnih.gov Studies have demonstrated its selective ability to inhibit the proliferation of colon epithelial cells, making it a candidate for targeted cancer therapy. wikipedia.org

Research on both non-tumorigenic and tumorigenic colon cell lines has elucidated the specific cellular effects of pEHG. In vitro studies have shown that pEHG inhibits DNA synthesis in colon carcinoma cells. nih.gov Further investigation into its mechanism revealed that the peptide blocks or delays the cell cycle at the G2/M transition phase. nih.gov This action effectively halts cell division, thereby controlling proliferation. Notably, this inhibitory effect on the cell cycle occurs without inducing significant apoptosis or necrosis, even at high concentrations. nih.gov

The antineoplastic potential of pEHG has also been validated in preclinical in vivo models. In studies involving athymic mice with subcutaneously transplanted human colon carcinoma cells (HT-29), intraperitoneal injections of pEHG resulted in significant inhibition of long-term tumor growth. nih.gov Researchers observed a pronounced dose-dependent effect, with initial growth inhibition reaching between 50% and 90%. nih.gov This demonstrates the peptide's potential to control tumor progression in a living system. nih.gov

Summary of Research Findings on pEHG's Antineoplastic Effects

| Model System | Key Findings | Reference |

|---|---|---|

| Human Colon Carcinoma Cells (HT-29) | Inhibits DNA synthesis; blocks cell cycle at G2/M transition. | nih.gov |

| Non-tumorigenic Colonic Epithelial Cells (YAMC, IMCE) | Inhibits DNA synthesis and blocks cell flux at G2/M; has no effect on apoptosis or necrosis. | nih.gov |

| Athymic Mice with HT-29 Xenografts | Inhibits long-term tumor growth by 50-90% initially; demonstrates a bell-shaped dose-response curve. | nih.gov |

Elucidating Broader Physiological Significance Beyond Colon Regulation

While the function of pEHG as a colon mitosis inhibitor is well-documented, its broader physiological roles have been a subject of investigation and some historical misconception. Early research suggested that pEHG might possess anorexigenic (appetite-suppressing) properties and could be involved in the pathophysiology of anorexia nervosa. wikipedia.orgwikiwand.com However, multiple subsequent studies in both rats and mice failed to substantiate these claims, finding no detectable effect of the peptide on food intake or body weight. wikipedia.orgnih.govnih.govcdnsciencepub.com It is now generally accepted that pEHG is not an anorexigenic agent. wikipedia.orgnih.gov

Current understanding points to a more specific and localized function. pEHG is considered an endogenous, colon-specific negative feedback regulator of cell proliferation. nih.govresearchgate.net Its mechanism of action is believed to be mediated through a G protein-coupled receptor (GPCR). nih.govresearchgate.net Research has shown that pEHG specifically stimulates the second messenger cyclic AMP (cAMP) in non-tumorigenic colonic epithelial cells. nih.govresearchgate.net This effect is tissue-specific; for instance, the peptide did not increase cAMP concentration in human hepatoma (HepG2) cells, highlighting its targeted action on colon cells. nih.govresearchgate.net This specificity suggests that its primary physiological role is confined to regulating the cellular homeostasis of the colonic epithelium.

Challenges and Opportunities in Developing pEHG-Based Therapeutics

The development of pEHG into a viable therapeutic agent faces several challenges inherent to peptide-based drugs. conceptlifesciences.comnih.govnih.gov These hurdles must be overcome to translate its promising preclinical activity into clinical application.

One of the most significant challenges is the inherent instability of peptides. conceptlifesciences.com Peptides often have short biological half-lives due to their susceptibility to enzymatic degradation by proteases in the body. nih.gov Furthermore, issues such as poor cell permeability can limit their ability to reach intracellular targets, and rapid renal clearance can reduce bioavailability. conceptlifesciences.com For pEHG, this means that while it is effective when injected, its stability and delivery to the target site in a clinical setting would need to be optimized.

The synthesis and manufacturing of peptides can also be complex and costly, especially when compared to small molecule drugs. conceptlifesciences.compharmaceutical-networking.com Ensuring the purity, stability, and formulation of the final product presents additional physicochemical challenges, including the potential for oxidation, deamidation, or aggregation of the peptide. conceptlifesciences.com

Despite these challenges, there are significant opportunities for innovation. Advances in peptide engineering offer potential solutions to these problems. Modifications such as cyclization—creating a circular peptide structure—or capping the terminal ends of the peptide can enhance stability and prevent enzymatic breakdown. conceptlifesciences.comnih.gov The development of novel formulations and delivery systems also presents a major opportunity to improve the pharmacokinetic profile of pEHG. conceptlifesciences.com

Key Challenges and Opportunities in pEHG Therapeutic Development

| Category | Challenges | Opportunities |

|---|---|---|

| Biological | Short half-life due to enzymatic degradation; rapid renal clearance; poor cell permeability; potential immunogenicity. conceptlifesciences.comnih.gov | High target specificity, potentially leading to fewer off-target effects; predictable metabolism into non-toxic amino acids. nih.gov |

| Physicochemical | Susceptibility to oxidation, deamidation, and hydrolysis; potential for poor solubility and aggregation. conceptlifesciences.com | Structural modifications (e.g., cyclization, terminal capping) to improve stability; formulation with stabilizing excipients. conceptlifesciences.comnih.gov |

| Manufacturing | Complex and potentially expensive synthesis process; ensuring purity and consistency of the final product. conceptlifesciences.compharmaceutical-networking.com | Advances in solid-phase peptide synthesis; development of more cost-effective manufacturing techniques. mdpi.com |

Integration with Combinatorial Therapies and Drug Delivery Systems

To maximize the therapeutic potential of pEHG, its integration with other treatment modalities, such as combinatorial therapies and advanced drug delivery systems, is a critical area for future research.

The rationale for using combination therapies in colorectal cancer is to target multiple signaling pathways or distinct cancer cell populations simultaneously, which can be more effective and overcome drug resistance. news-medical.net Given that pEHG inhibits cell proliferation through a specific mechanism involving the G2/M cell cycle checkpoint, it could potentially be combined with conventional cytotoxic agents or other targeted therapies that act through different mechanisms. nih.govnews-medical.net Such a multi-pronged approach could lead to synergistic effects, resulting in slower tumor growth and improved patient outcomes. news-medical.net

Advanced drug delivery systems offer a promising avenue to overcome the inherent pharmacokinetic challenges of peptide drugs like pEHG. mdpi.comcd-bioparticles.netnih.gov These systems include various nanocarriers such as liposomes or polymeric micelles, which can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery to tumor tissues. mdpi.comfrontiersin.org Peptides can be conjugated to or encapsulated within these carriers to enhance their accumulation at the tumor site. researchgate.net

Furthermore, modification of the pEHG molecule itself could improve its therapeutic profile. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to increase the half-life and stability of therapeutic peptides and proteins. nih.gov Given that pEHG contains both histidine and glycine (B1666218) residues, established bioconjugation techniques for these amino acids could potentially be applied to create a PEGylated version of pEHG with improved drug-like properties. nih.gov

Q & A

Q. How can researchers validate pEHG’s mechanism of action when conflicting pathways are proposed?

- Validation Workflow : Combine pharmacological inhibition (e.g., kinase inhibitors) with omics approaches (proteomics/phosphoproteomics). For example, if pEHG is hypothesized to act via MAPK/ERK, use U0126 (MEK inhibitor) to test pathway necessity. Cross-validate findings using orthogonal assays (e.g., Western blot for phosphorylated ERK) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.